molecular formula C13H12N2O B12929207 4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 82320-77-2

4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B12929207
CAS No.: 82320-77-2
M. Wt: 212.25 g/mol
InChI Key: VPVBPIOCXZQYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This dihydrofuropyrimidine structure serves as a key precursor for synthesizing a wide range of biologically active compounds. Researchers value this core structure for its versatility in designing molecules that interact with critical enzymatic pathways. The furo[2,3-d]pyrimidine scaffold is recognized as a privileged structure in anticancer research. Scientific studies on analogous structures have demonstrated potential as inhibitors of essential enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are well-validated targets for cancer chemotherapy . These enzymes play a crucial role in DNA biosynthesis and cell proliferation, making their inhibitors valuable for developing chemotherapeutic agents . Furthermore, related pyrimidine derivatives have shown marked antibacterial activity, particularly against Gram-positive bacteria, highlighting the scaffold's potential in antimicrobial research . This compound is presented as a building block for chemical exploration. Researchers can functionalize the core ring system to create diverse libraries of compounds for high-throughput screening against various biological targets. The structural features of this molecule, including the phenyl and methyl substituents, provide a foundation for optimizing hydrophobic interactions and electronic properties within enzyme active sites. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions and adhere to all relevant laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82320-77-2

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine

InChI

InChI=1S/C13H12N2O/c1-9-11-7-8-16-13(11)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

VPVBPIOCXZQYRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCOC2=NC(=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde and a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of 4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine exhibit notable antimicrobial properties. The compound serves as a lead structure for developing new antimicrobial agents due to its ability to inhibit the growth of various pathogens. Its structural modifications can enhance solubility and biological activity, making it a valuable candidate in the search for effective antibiotics.

Anticancer Activity
The compound has shown cytostatic effects against several cancer cell lines. Studies suggest that its derivatives can inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for anticancer drug development. The presence of functional groups such as amino and methoxy enhances its biological efficacy by improving interactions with cellular targets.

Mechanistic Insights

Molecular Docking Studies
Molecular docking studies have demonstrated that this compound can effectively bind to various biological targets, including enzymes and receptors involved in disease processes. This binding affinity is crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile. The compound's ability to inhibit specific enzymes could lead to therapeutic benefits in treating diseases like cancer and infections.

Synthesis and Derivative Development

Synthetic Pathways
Various synthetic methods have been reported for producing this compound. These methods often involve nucleophilic substitutions and cyclizations typical of pyrimidine derivatives. The versatility in synthesis allows for the generation of numerous derivatives with varied biological activities.

Case Study: Anticancer Activity

A study focusing on the cytostatic effects of this compound derivatives revealed significant inhibition of cell growth in various cancer cell lines. The research highlighted the compound's potential as a scaffold for further modifications aimed at enhancing therapeutic efficacy while minimizing side effects.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of synthesized derivatives against common bacterial strains. The results indicated that certain modifications to the core structure significantly improved antibacterial potency, suggesting pathways for developing new antibiotics based on this compound.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Features
This compoundAntimicrobial, anticancerUnique furo-pyrimidine core
4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amineAntiviral (HIV)Improved solubility and bioavailability
Diarylpyrimidine derivativesAntiviral (HIV)Potent activity against drug-resistant strains

This table illustrates how this compound compares with structurally similar compounds in terms of biological activity and key features.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. The compound may also interact with signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Stereoselectivity: The domino protocol ensures high cis-selectivity in dihydrofuropyrimidine synthesis, but yields drop with bulky substituents .
  • Toxicity Concerns : Brominated analogues (e.g., 6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl methyl sulfide) pose reactivity risks, limiting therapeutic applications .
  • Structural-Activity Gaps : While substituents like methoxy or halogen groups enhance target affinity (e.g., MLS000327102), the target compound’s phenyl-methyl combination lacks systematic SAR studies .

Biological Activity

4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine (CAS No. 82320-77-2) is a heterocyclic compound with a unique structural framework that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂N₂O
  • Molecular Weight : 212.25 g/mol
  • Density : 1.195 g/cm³
  • Boiling Point : 279.8°C
  • Refractive Index : 1.603

Biological Activity Overview

Research indicates that derivatives of furo[2,3-d]pyrimidines, including this compound, exhibit several promising biological activities:

  • Antimicrobial Properties : Compounds within this class have demonstrated effectiveness against various microbial strains.
  • Cytostatic Effects : Studies show that these compounds can inhibit the growth of cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition : Molecular docking studies reveal that this compound can bind to enzymes involved in disease processes, potentially inhibiting their activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and cyclizations. One common approach includes the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under basic conditions to promote cyclization.

Antiviral Activity

A study highlighted the antiviral potential of furo[2,3-d]pyrimidine derivatives against HIV. For instance, specific derivatives showed potent anti-HIV activity with improved resistance profiles compared to existing treatments. Notably:

  • Compound K-5a2 demonstrated an EC50 of 30.6 nM against resistant strains.
  • Compound 25a exhibited superior activity but increased cytotoxicity (CC50 = 2.30 μM) compared to K-5a2 (CC50 > 227 μM) .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by targeting key signaling pathways:

Cell LineIC50 (μM)Mechanism of Action
HepG20.18Induction of DNA damage and cell cycle arrest
MDA-MB-23139Inhibition of AKT and STAT3 pathways
AsPC-1Not specifiedNF-κB pathway inhibition leading to apoptosis

These findings suggest that modifications to the furo[2,3-d]pyrimidine scaffold could enhance therapeutic efficacy against various cancers .

Case Studies

  • Antimicrobial Efficacy : A derivative was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) below 10 µg/mL.
  • Neuroprotective Effects : Research involving neurodegenerative models indicated that compounds derived from this class could reduce neuroinflammation and protect neuronal cells from oxidative stress .

Q & A

Basic: What are the standard synthetic routes for preparing 4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with ketones or aldehydes under acidic or catalytic conditions. For example:

  • Step 1: Start with a 4-chloro-furo[2,3-d]pyrimidine derivative (e.g., 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine) as a core intermediate .
  • Step 2: Introduce the phenyl group via nucleophilic aromatic substitution (e.g., using phenylboronic acids in Suzuki coupling) .
  • Step 3: Reduce the 5,6-dihydro moiety using hydrogenation with Pd/C or other catalysts .
    Key reagents include POCl₃ for chlorination and NaH for deprotonation. Yield optimization requires careful control of temperature (80–120°C) and reaction time (12–24 h) .

Advanced: How can regioselectivity challenges in furo[2,3-d]pyrimidine functionalization be addressed?

Methodological Answer:
Regioselectivity issues arise during substitutions at the 4- or 6-positions due to electronic and steric factors. Strategies include:

  • Directing groups: Use meta-directing substituents (e.g., -NO₂) to guide electrophilic attack .
  • Catalytic systems: Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for precise aryl/alkyl group introduction .
  • Protecting groups: Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) to isolate desired positions .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and dihydrofuro ring saturation. For example, the 5,6-dihydro moiety shows characteristic upfield shifts (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 255.1234 for C₁₃H₁₄N₂O) .
  • X-ray Crystallography: Resolves stereochemistry and ring conformation .

Advanced: What strategies enhance the aqueous solubility of this lipophilic compound for in vitro assays?

Methodological Answer:

  • Structural modifications: Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 4-position via substitution .
  • Salt formation: Use HCl or trifluoroacetate salts to improve solubility in buffered solutions .
  • Co-solvents: Employ DMSO (≤10%) or cyclodextrin-based formulations to maintain stability .

Basic: What are the typical characterization data (melting point, spectral peaks) for this compound?

Methodological Answer:

  • Melting Point: >200°C (decomposition may occur above 250°C) .
  • ¹H NMR (DMSO-d₆): δ 7.3–7.5 ppm (phenyl protons), δ 2.8–3.1 ppm (dihydrofuro CH₂), δ 2.3 ppm (methyl group) .
  • IR: Strong absorption at 1650–1700 cm⁻¹ (C=N stretch) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative assays: Replicate studies using standardized protocols (e.g., IC₅₀ measurements against kinase targets) .
  • Structural analogs: Test derivatives (e.g., 7-aryl-pyrido[2,3-d]pyrimidines) to isolate pharmacophore contributions .
  • Computational docking: Model interactions with target proteins (e.g., p38α MAP kinase) to validate binding modes .

Advanced: What computational methods predict the compound’s reactivity and drug-likeness?

Methodological Answer:

  • DFT calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • ADMET profiling: Use software like SwissADME to estimate logP (≈2.5), bioavailability (≥30%), and CYP450 interactions .
  • Molecular dynamics: Simulate membrane permeability and target binding stability .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification: Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct control: Monitor chloro intermediates (e.g., 4-chloro derivatives) via HPLC to minimize toxicity .
  • Safety: Handle toxic reagents (e.g., POCl₃) in fume hoods with PPE and neutralize waste with sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.